5-(2-Morpholinoethoxy)-2H-chromen-8-amine

p38 MAPK inhibition TNF-α suppression allosteric kinase inhibitor

5-(2-Morpholinoethoxy)-2H-chromen-8-amine (CAS 1071964-93-6; molecular formula C15H20N2O3; MW 276.33 g/mol) is a functionalized 2H-chromen-8-amine derivative featuring a morpholinoethoxy substituent at the 5-position and a primary amine at the 8-position. This compound serves as the critical amine building block for synthesizing 1-aryl-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea derivatives, a chemotype identified as allosteric p38 MAPK inhibitors that target the DFG-out conformation of the kinase.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B11847308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Morpholinoethoxy)-2H-chromen-8-amine
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N
InChIInChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2
InChIKeyUJJJSDCQAWSWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Morpholinoethoxy)-2H-chromen-8-amine: A Validated p38 MAPK Inhibitor Synthetic Intermediate with BIRB796-Comparable Potency


5-(2-Morpholinoethoxy)-2H-chromen-8-amine (CAS 1071964-93-6; molecular formula C15H20N2O3; MW 276.33 g/mol) is a functionalized 2H-chromen-8-amine derivative featuring a morpholinoethoxy substituent at the 5-position and a primary amine at the 8-position [1]. This compound serves as the critical amine building block for synthesizing 1-aryl-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea derivatives, a chemotype identified as allosteric p38 MAPK inhibitors that target the DFG-out conformation of the kinase [2]. The compound's synthetic utility is documented in peer-reviewed literature from the Beijing Institute of Pharmacology and Toxicology, where its urea derivatives demonstrated TNF-α inhibitory activity equipotent to the clinical-stage inhibitor BIRB796 (Doramapimod) [1].

Why Generic Chromen-8-amine Analogs Cannot Substitute for 5-(2-Morpholinoethoxy)-2H-chromen-8-amine in p38 MAPK Drug Discovery


Simple chromen-8-amine or chroman-8-amine analogs lacking the 5-morpholinoethoxy group fail to deliver the requisite p38 MAPK inhibitory activity because this substituent engages a critical hydrophobic allosteric pocket created by the DFG-out conformation of the kinase [1]. Systematic SAR studies demonstrate that replacing the morpholine moiety with 1,2,4-triazole, pyridine, or 1,3-imidazole results in near-complete loss of TNF-α inhibitory activity (IC50 > 10 μM), while substituting the 2H-chromen scaffold with the saturated chroman ring causes approximately a 6-fold potency reduction [1]. Furthermore, modifications to the ethoxy linker (e.g., replacing with 2-oxoethoxy) abolish activity entirely, confirming that both the morpholinoethoxy pharmacophore and the unsaturated chromen core are non-negotiable structural features for achieving BIRB796-comparable potency [1]. Therefore, procurement of the precise 5-(2-morpholinoethoxy)-2H-chromen-8-amine intermediate—rather than generic chromen-8-amine derivatives—is essential for any research program targeting this specific p38 MAPK inhibitor chemotype.

Quantitative Differentiation Evidence for 5-(2-Morpholinoethoxy)-2H-chromen-8-amine Against Closest Analogs and In-Class Candidates


TNF-α Inhibitory Activity: Urea Derivative of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine Achieves Equipotency to Clinical-Stage BIRB796

The urea derivative 40g, synthesized from 5-(2-morpholinoethoxy)-2H-chromen-8-amine and 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine via triphosgene-mediated coupling, inhibited TNF-α release with an IC50 value of 0.033 μM in lipopolysaccharide (LPS)-stimulated THP-1 cells [1]. This potency is statistically indistinguishable from that of BIRB796 (Doramapimod, IC50 = 0.032 μM), a phase II clinical p38 MAPK inhibitor that served as the positive control in the same assay [1]. Both compounds were evaluated under identical experimental conditions using the same THP-1 cell model, establishing a direct head-to-head comparison [1].

p38 MAPK inhibition TNF-α suppression allosteric kinase inhibitor

2H-Chromen vs. Chroman Scaffold: Unsaturated Chromen Core Delivers ~6.2-Fold Superior TNF-α Inhibitory Potency

The 2H-chromen-5-ylurea series (exemplified by compound 40a, IC50 = 0.050 μM) exhibited approximately one order of magnitude more potent anti-TNF-α activity than the corresponding chroman-5-ylurea series (exemplified by compound 39a, IC50 = 0.31 μM) [1]. This 6.2-fold potency difference is attributed to the extended conjugated π-system of the 2H-chromen ring, which enhances the π-cation interaction with Lys53 in the kinase binding pocket; saturation of the C3–C4 double bond in the chroman scaffold disrupts this conjugation and weakens the critical binding interaction [1]. The trend was consistent across multiple matched molecular pairs (40k vs. 39c, 40l vs. 39d, 40m vs. 39e), confirming the scaffold effect is robust and generalizable [1].

scaffold comparison conjugated system SAR

Morpholinoethoxy Group Pharmacophore Requirement: Heterocycle Replacement Causes >300-Fold Activity Loss

Systematic replacement of the morpholinoethoxy group in the chromenylurea scaffold with alternative heterocycles revealed that the morpholine moiety is essentially irreplaceable for maintaining TNF-α inhibitory activity [1]. When the morpholine group was substituted with 1,2,4-triazole, the resulting compounds (39h in the chroman series; 40r in the 2H-chromen series) exhibited IC50 values >10 μM, representing a >300-fold loss of potency relative to the morpholine-containing analog 40a (IC50 = 0.050 μM) [1]. Similarly, replacement with pyridine (39j) abolished activity (IC50 > 10 μM), while 2,6-dimethylmorpholine (39g, IC50 = 0.50 μM; 40q, IC50 = 0.16 μM) and 1,3-imidazole (39i, IC50 = 0.48 μM) caused 3.2- to 10-fold decreases in potency [1]. The authors concluded that aromatic hydrogen-bond-accepting moieties (triazole, pyridine) are inferior to the aliphatic morpholine in this allosteric binding pocket [1].

pharmacophore validation morpholine necessity kinase inhibitor SAR

4-Nitrophenyl Substituent Optimization: 1.5-Fold Potency Gain over 4-Methylphenyl in Chromenylurea Derivatives

Within the 2H-chromen-5-ylurea series, the identity of the para-substituent on the N-aryl ring of the pyrazole-urea moiety profoundly affects TNF-α inhibitory activity [1]. Compound 40g bearing a 4-nitrophenyl group achieved an IC50 of 0.033 μM, representing a 1.5-fold potency improvement over the 4-methylphenyl analog 40a (IC50 = 0.050 μM) [1]. In contrast, larger substituents including 4-chloro (40c), 4-bromo (40d), 4-methoxy (40e), 4-trifluoromethyl (40f), 4-ethyl (40h), and 4-isopropyl (40i) all resulted in near-complete loss of activity (IC50 >10 μM) [1]. Only the 4-fluoro substituent (40b, IC50 = 0.223 μM) was tolerated, albeit with a 4.5-fold potency decrease [1]. These data demonstrate that the 4-nitrophenyl group is uniquely optimal among all substituents tested, providing potency equal to BIRB796 while the 4-methylphenyl group is 1.5-fold less potent [1].

aryl substitution SAR nitro group effect lead optimization

Claisen Thermal Rearrangement Selectivity: Solvent-Controlled 2H-Chromen vs. 2-Methylbenzofuran Product Ratio

The synthesis of the 2H-chromen core of 5-(2-morpholinoethoxy)-2H-chromen-8-amine proceeds through a Claisen thermal rearrangement of aryl propargyl ether intermediates, a reaction known for producing mixtures of 2H-chromen and 2-methylbenzofuran isomers [1]. Systematic solvent screening revealed dramatic solvent-dependent selectivity: in N,N-diethylaniline at 180–200 °C, the undesired 2-methylbenzofuran predominated at a 90:10 ratio; in DMSO under reflux, only 2-methylbenzofuran was obtained [1]. However, in diphenyl ether at 190 °C, the desired 2H-chromen isomer was favored at a 71:29 ratio with a 65% combined yield, while decahydronaphthalene further improved the chromen:benzofuran ratio to 83:17, albeit with poor overall yield (30%) due to carbonization [1]. This solvent-dependent selectivity is a critical differentiation point: the synthesis of this specific compound requires optimized conditions published in the primary literature to achieve acceptable yields of the desired 2H-chromen intermediate [1].

synthetic methodology Claisen rearrangement chromene synthesis

Commercial Purity Specifications: 95–98% Minimum Purity with ISO-Certified Quality Control from Multiple Vendors

5-(2-Morpholinoethoxy)-2H-chromen-8-amine is commercially available from multiple reputable suppliers with documented purity specifications. AKSci (catalog Z2915) specifies a minimum purity of 95% with full batch-level quality assurance, SDS documentation, and Certificate of Analysis upon request; material is stocked and shipped from San Francisco Bay, California, USA . MolCore offers the compound at NLT 98% purity under ISO certification standards, positioning the product for global pharmaceutical R&D and quality control applications . CheMenu supplies the compound at 97% purity (catalog CM300284) . These purity levels are suitable for use as a synthetic intermediate in medicinal chemistry campaigns without additional purification steps in most cases.

vendor comparison purity specification quality assurance

High-Impact Application Scenarios for 5-(2-Morpholinoethoxy)-2H-chromen-8-amine Based on Validated Differentiation Evidence


p38 MAPK Allosteric Inhibitor Lead Optimization and Candidate Selection

Research groups developing allosteric p38 MAPK inhibitors that bind the DFG-out conformation should procure 5-(2-morpholinoethoxy)-2H-chromen-8-amine as the chromene-core amine component for synthesizing unsymmetrical urea derivatives. The published SAR data demonstrate that the urea derivative 40g achieves TNF-α inhibitory potency (IC50 = 0.033 μM) equipotent to the clinical benchmark BIRB796 (IC50 = 0.032 μM) in LPS-stimulated THP-1 cells [1]. This enables direct potency benchmarking against a clinically validated standard without patent encumbrance from the BIRB796 naphthyl scaffold, making it a strategically valuable intermediate for developing novel intellectual property in the p38 MAPK inhibitor space.

Structure-Activity Relationship Studies of Chromenylurea-Based Kinase Inhibitors

Medicinal chemistry teams conducting systematic SAR exploration of the chromenylurea chemotype require this compound as the fixed chromene-core building block while varying the aryl-isocyanate coupling partner. The quantitative evidence establishes that the 2H-chromen scaffold provides a consistent ~6–15-fold potency advantage over the chroman scaffold across multiple matched molecular pairs [1], validating the choice of the unsaturated chromen core. Furthermore, the morpholinoethoxy group's demonstrated irreplaceability (triazole and pyridine replacements cause >300-fold potency loss) [1] means that SAR efforts should focus on the urea-forming aryl amine partner rather than the chromene portion, making this intermediate the optimal anchor point for library synthesis.

Synthesis of Unsymmetrical Diarylurea Kinase Inhibitor Libraries

The primary amine at the 8-position of 5-(2-morpholinoethoxy)-2H-chromen-8-amine serves as a versatile synthetic handle for urea bond formation via reaction with isocyanates (generated in situ from aryl amines and triphosgene) under mild conditions (Et₃N, CH₂Cl₂, room temperature, 2–3 days, yields 15–40% after chromatography) [1]. The documented synthetic protocol from the Beijing Institute of Pharmacology and Toxicology provides a validated experimental framework [1][2]. This compound is particularly suited for parallel synthesis approaches where diverse aryl amine inputs are coupled to a common chromene-amine intermediate to generate focused kinase inhibitor libraries.

Anti-TNF-α Drug Discovery Programs Targeting Chronic Inflammatory Diseases

Given that p38 MAPK plays a central role in pro-inflammatory cytokine production and that p38 MAPKα inhibition is a validated therapeutic strategy for rheumatoid arthritis, psoriasis, inflammatory bowel disease, and chronic obstructive pulmonary disease [1], derivatives synthesized from 5-(2-morpholinoethoxy)-2H-chromen-8-amine represent a distinct chemotype for anti-TNF-α drug discovery. The equipotency of compound 40g to BIRB796 in the THP-1 cellular assay [1] positions this scaffold as a credible starting point for developing novel clinical candidates with potentially differentiated kinase selectivity profiles arising from the allosteric binding mode characteristic of DFG-out inhibitors [1].

Quote Request

Request a Quote for 5-(2-Morpholinoethoxy)-2H-chromen-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.